Enhanced Topological Polar Surface Area (TPSA) Drives Altered Permeability and Solvation Relative to the Parent Scaffold
Introduction of the nitro group at the 7-position increases the computed TPSA from 24.9 Ų (parent 1,2,3,4-tetrahydro-1,5-naphthyridine) to 70.7 Ų, a 2.84-fold increase. This TPSA shift is accompanied by an increase in H-bond acceptor count from 2 to 4, while XLogP3-AA decreases modestly from 1.3 to 1.1 [1]. These computed properties were derived using the Cactvs and XLogP3 engines within the PubChem 2019–2021 release environment and provide a consistent in silico comparison framework.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 70.7 Ų; H-bond acceptors = 4; XLogP3-AA = 1.1; Heavy atom count = 13 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydro-1,5-naphthyridine: TPSA = 24.9 Ų; H-bond acceptors = 2; XLogP3-AA = 1.3; Heavy atom count = 10 |
| Quantified Difference | TPSA increased by 45.8 Ų (184% increase); H-bond acceptors doubled from 2 to 4; LogP decreased by 0.2 units |
| Conditions | PubChem computed properties (Cactvs 3.4.6.11, XLogP3 3.0); in silico prediction from chemical structure |
Why This Matters
A TPSA above 60 Ų is associated with reduced passive membrane permeability and altered CNS penetration potential, making the 7-nitro derivative a structurally distinct starting point for medicinal chemistry programs where permeability tuning is critical.
- [1] PubChem Compound Summaries: CID 72214562 (7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine) and CID 6917495 (1,2,3,4-Tetrahydro-1,5-naphthyridine). National Center for Biotechnology Information. Computed property tables: TPSA, XLogP3-AA, H-bond donor/acceptor counts. Accessed 2026-05-07. View Source
